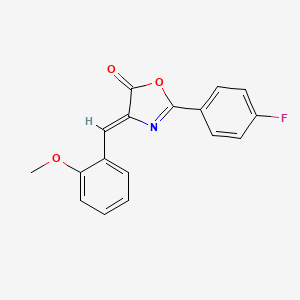
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one, also known as CPTH6, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPTH6 belongs to the class of coumarin derivatives and has been found to exhibit promising results in various studies.
作用机制
The mechanism of action of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one involves the inhibition of HDAC8 activity, which leads to the accumulation of acetylated histones. Histone acetylation is an important epigenetic modification that regulates gene expression. The accumulation of acetylated histones results in the induction of cell cycle arrest and apoptosis in cancer cells. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one also inhibits the activity of COX-2, which leads to the inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects in different studies. In cancer cells, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one induces cell cycle arrest and apoptosis by inhibiting the activity of HDAC8. In addition, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to inhibit the migration and invasion of cancer cells. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one also exhibits anti-inflammatory properties by inhibiting the activity of COX-2, which leads to the inhibition of inflammatory mediators.
实验室实验的优点和局限性
One of the significant advantages of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one is its specificity towards HDAC8. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to exhibit minimal inhibition towards other HDACs, which makes it an ideal candidate for the development of HDAC8-specific inhibitors. However, the limitations of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one include its low solubility in water, which makes it challenging to use in certain experimental setups. In addition, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to exhibit cytotoxicity at high concentrations, which limits its use in in vivo studies.
未来方向
There are various future directions for the research and development of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one. One of the significant directions is the development of HDAC8-specific inhibitors using 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one as a lead compound. The development of HDAC8-specific inhibitors can lead to the development of novel cancer therapies with minimal side effects. Another direction is the optimization of the synthesis method of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one to improve its yield and purity. The development of more efficient synthesis methods can lead to the production of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one in larger quantities, which can facilitate its use in various experimental setups. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one can provide valuable insights into its potential applications in clinical settings.
Conclusion:
In conclusion, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one exhibits promising results in various studies, including cancer research and anti-inflammatory properties. The specificity of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one towards HDAC8 makes it an ideal candidate for the development of HDAC8-specific inhibitors. The future directions for the research and development of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one include the optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics, and development of HDAC8-specific inhibitors.
合成方法
The synthesis of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one involves the reaction of 6-nitrocoumarin with cyclopropylthiourea in the presence of a base. The reaction occurs under reflux conditions, and the product is obtained after purification using column chromatography. The yield of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one is reported to be around 60% - 70%, and the purity can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one is in the field of cancer research. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to inhibit the activity of histone deacetylase 8 (HDAC8), which is a critical enzyme involved in the progression of cancer. Inhibition of HDAC8 activity leads to the accumulation of acetylated histones, resulting in the induction of cell cycle arrest and apoptosis in cancer cells. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has also been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
属性
IUPAC Name |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-15-11(14-16-12(7-22-14)8-1-2-8)6-9-5-10(17(19)20)3-4-13(9)21-15/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFYFWZNUJQQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)

![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)



![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)